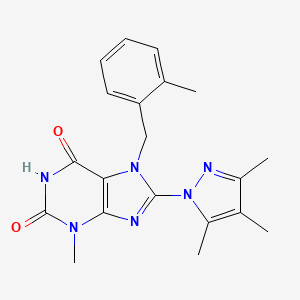![molecular formula C20H31N3O2 B4626345 N-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4626345.png)
N-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol. This process includes the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange, yielding high-purity final products. The total yield was significant, and the process was characterized using IR and MS spectroscopy, alongside elemental analysis (Zhou & Shu, 2002).
Molecular Structure Analysis
The molecular structure of similar synthesized compounds has been identified and analyzed through various analytical techniques. The characterization often involves IR and MS spectroscopy, which helps assign characteristic peaks and confirm the molecular structure based on elemental analysis results. This meticulous approach ensures the accurate identification of the compounds' molecular structures, aiding in further research and applications (Zhou & Shu, 2002).
Scientific Research Applications
Bioactive Metabolites and Marine Actinobacterium
Research has identified bioactive metabolites from marine actinobacterium Streptomyces sp., including compounds structurally related to piperazine derivatives. These compounds have been explored for their cytotoxic activities, offering a potential avenue for the development of new therapeutic agents against various diseases. The isolation and structural determination of these metabolites, such as N-acetyltyramine, underscore the role of marine microorganisms as a rich source of bioactive compounds with potential pharmaceutical applications (Sobolevskaya et al., 2007).
Piperazine Derivatives as Therapeutic Agents
Piperazine derivatives, such as cetirizine, demonstrate significant therapeutic potential, particularly as antihistamines. Cetirizine, a selective H1 histamine receptor antagonist, highlights the clinical utility of piperazine derivatives in treating conditions like urticaria and allergic rhinitis. This example underscores the broader relevance of researching compounds like "N-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide" for therapeutic applications (Arlette, 1991).
Anticholinesterase Activity of Thiazole-Piperazines
The design, synthesis, and evaluation of thiazole-piperazine derivatives for their anticholinesterase activity provide insights into the therapeutic potential of piperazine compounds in treating neurodegenerative diseases. Such studies contribute to understanding how modifications in the chemical structure can enhance biological activity, offering a pathway to the development of new drugs for conditions like Alzheimer's disease (Yurttaş, Kaplancıklı, & Özkay, 2013).
Chemoselective Acetylation for Antimalarial Drug Synthesis
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase illustrates the significance of specific chemical modifications in synthesizing intermediates for antimalarial drugs. This research demonstrates the application of enzymatic catalysis in drug synthesis, highlighting the potential for developing efficient, selective methods for producing pharmaceutical compounds (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-[4-[[4-cyclopentyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-16(25)21-18-8-6-17(7-9-18)14-22-11-12-23(19-4-2-3-5-19)20(15-22)10-13-24/h6-9,19-20,24H,2-5,10-15H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKWBXWYWTUGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCN(C(C2)CCO)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24799532 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl}phenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-formyl-8-methyl-2-quinolinyl)thio]acetic acid](/img/structure/B4626269.png)

![8-mercapto-2,3-dimethyl-5-(3-pyridinylmethyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4626276.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B4626294.png)


![2-(4-propoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626319.png)


![ethyl 4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4626328.png)
![2,5-dihydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4626338.png)

![{4-[2-(3-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4626348.png)
